molecular formula C23H18BrClN2O2 B5481653 2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5481653
M. Wt: 469.8 g/mol
InChI Key: GJEJTXLUTRGJJU-KGENOOAVSA-N
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Description

2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used in various laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide in laboratory experiments is its specificity. It has been found to selectively target certain enzymes and proteins, which makes it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide. One direction is to study its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for this compound, in order to improve its efficiency and reduce its toxicity.

Synthesis Methods

The synthesis of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide involves several steps. The first step is the synthesis of 4-chloro-2-nitrobenzoic acid, which is then converted to 4-chloro-2-aminobenzoic acid. This is followed by the synthesis of 4-chloro-2-(4-methylphenyl)benzoic acid, which is then coupled with 2-(2-bromoacetyl)benzoic acid to produce 2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide.

Scientific Research Applications

2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been used in various laboratory experiments to study its mechanism of action and its biochemical and physiological effects. It has been found to have potential applications in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O2/c1-15-6-12-18(13-7-15)26-23(29)21(14-16-8-10-17(25)11-9-16)27-22(28)19-4-2-3-5-20(19)24/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEJTXLUTRGJJU-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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